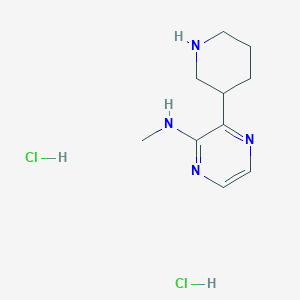![molecular formula C9H15NO2 B12817262 Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)
Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(aminomethyl)bicyclo[111]pentan-1-yl)acetate is a chemical compound known for its unique bicyclic structure This compound is characterized by a bicyclo[111]pentane core, which is a highly strained and compact structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by ring-opening and subsequent functionalization.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate hydrochloride
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Methyl 2-(3-(aminomethyl)bicyclo[111]pentan-1-yl)acetate stands out due to its specific functional groups and the highly strained bicyclo[111]pentane core
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 2-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)2-8-3-9(4-8,5-8)6-10/h2-6,10H2,1H3 |
Clave InChI |
YMSYVEGZXXFXDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC12CC(C1)(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
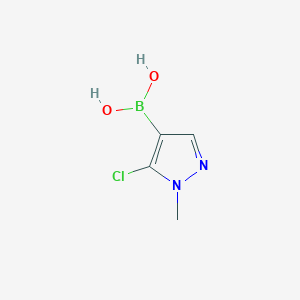
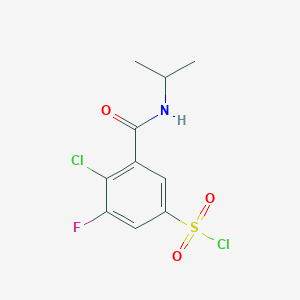
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
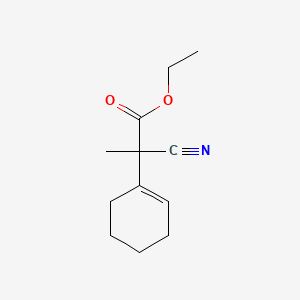
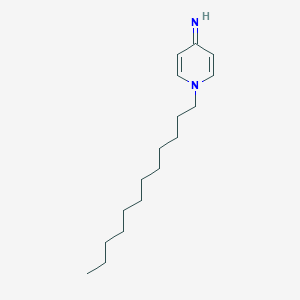
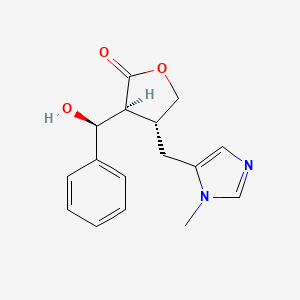

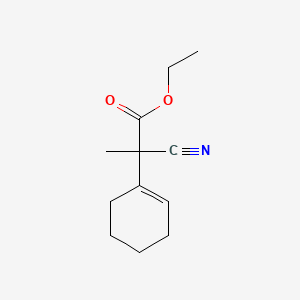
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
